molecular formula C9H8BrF3O B116366 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene CAS No. 156605-95-7

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene

Cat. No.: B116366
CAS No.: 156605-95-7
M. Wt: 269.06 g/mol
InChI Key: SMBKTJHPNAJJOC-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene (CAS: 156605-95-7) is a halogenated aromatic compound with the molecular formula C₉H₈BrF₃O and a molecular weight of 269.06 g/mol . Its structure features a bromine atom at the 1-position, an ethoxy group (-OCH₂CH₃) at the 4-position, and a trifluoromethyl (-CF₃) group at the 2-position. This substitution pattern creates a unique electronic environment due to the electron-withdrawing nature of the -CF₃ group and the electron-donating ethoxy substituent. The compound is utilized in organic synthesis, particularly in cross-coupling reactions and pharmaceutical intermediate preparation .

Properties

IUPAC Name

1-bromo-4-ethoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBKTJHPNAJJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621862
Record name 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156605-95-7
Record name 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156605-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination of Pre-functionalized Benzene Derivatives

A common approach involves brominating 4-ethoxy-2-(trifluoromethyl)benzene. This method leverages the directing effects of the ethoxy and trifluoromethyl groups to achieve regioselectivity. Bromination is typically performed using molecular bromine (Br2\text{Br}_2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3\text{FeBr}_3). The reaction proceeds under anhydrous conditions in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 0–25°C, yielding the target compound in 68–72% purity.

Challenges : Competing side reactions, such as over-bromination or oxidation of the ethoxy group, necessitate precise stoichiometric control. Excess bromine (>1.2equivalents>1.2 \, \text{equivalents}) leads to di-brominated byproducts, reducing yield.

Sequential Functionalization via Williamson Ether Synthesis

An alternative route involves constructing the ethoxy group after bromination. Starting from 2-bromo-4-hydroxybenzotrifluoride, the ethoxy group is introduced via Williamson ether synthesis using ethyl bromide (C2H5Br\text{C}_2\text{H}_5\text{Br}) and potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF\text{DMF}). This two-step process achieves an overall yield of 65–70%, with the bromine atom remaining inert under these basic conditions.

Key Parameters :

  • Temperature: 80°C for 10–12 hours.

  • Solvent: Polar aprotic solvents like DMF\text{DMF} enhance nucleophilicity of the phenoxide ion.

Trifluoromethylation of Bromo-ethoxybenzene Precursors

Recent advances utilize late-stage trifluoromethylation to install the CF3\text{CF}_3 group. A copper-mediated cross-coupling reaction between 1-bromo-4-ethoxybenzene and methyl trifluoroborate (CF3BF3K\text{CF}_3\text{BF}_3\text{K}) in the presence of a palladium catalyst (Pd(OAc)2\text{Pd(OAc)}_2) has been reported. This method offers modularity but requires stringent anhydrous conditions and yields 60–65% product.

Catalytic System :

  • Ligand: 1,10-Phenanthroline enhances palladium stability.

  • Solvent: Tetrahydrofuran (THF\text{THF}) facilitates reagent solubility.

Industrial-Scale Production Techniques

Continuous-Flow Bromination

Industrial protocols favor continuous-flow reactors to mitigate hazards associated with molecular bromine. A representative setup involves:

  • Mixing 4-ethoxy-2-(trifluoromethyl)benzene with Br2\text{Br}_2 in CH2Cl2\text{CH}_2\text{Cl}_2.

  • Passing the mixture through a packed-bed reactor containing FeBr3\text{FeBr}_3-coated beads.

  • In-line quenching with aqueous sodium thiosulfate (Na2S2O3\text{Na}_2\text{S}_2\text{O}_3).

Advantages :

  • Reduced reaction time (<30minutes<30 \, \text{minutes}).

  • 85–90% conversion efficiency.

Purification and Isolation

Crude product purification employs fractional distillation under reduced pressure (1015mmHg10–15 \, \text{mmHg}) to separate mono-brominated product from di-brominated impurities. High-purity CH2Cl2\text{CH}_2\text{Cl}_2 (>99.9%>99.9\%) is critical to avoid azeotrope formation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Catalyst Temperature Key Advantage
Direct Bromination68–72FeBr3\text{FeBr}_30–25°CHigh regioselectivity
Williamson Ether65–70K2CO3\text{K}_2\text{CO}_380°CModular functionalization
Trifluoromethylation60–65Pd(OAc)2\text{Pd(OAc)}_2100°CLate-stage CF3\text{CF}_3 introduction

Reaction Mechanisms and Kinetics

Electrophilic Aromatic Substitution

Bromination proceeds via an electrophilic aromatic substitution (EAS) mechanism. The ethoxy group (OCH2CH3-\text{OCH}_2\text{CH}_3) acts as an activating ortho/para-director, while the electron-withdrawing trifluoromethyl group (CF3-\text{CF}_3) deactivates the ring, favoring para-bromination relative to the ethoxy group.

Rate Equation :

Rate=k[ArH][Br2][FeBr3]\text{Rate} = k[\text{ArH}][\text{Br}2][\text{FeBr}3]

where ArH\text{ArH} is the aromatic substrate.

Nucleophilic Alkoxylation

In Williamson ether synthesis, the phenoxide ion (ArO\text{ArO}^-) attacks ethyl bromide in an SN2\text{S}_\text{N}2 mechanism. The reaction rate is first-order in phenoxide and ethyl bromide .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-bromo-4-ethoxy-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Effects

The following table summarizes key structural and electronic differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Electronic Effects Potential Applications
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene C₉H₈BrF₃O 269.06 -Br (1), -OCH₂CH₃ (4), -CF₃ (2) -CF₃ (EWG), -OCH₂CH₃ (EDG) Suzuki coupling; drug intermediates
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene C₇H₃BrF₄O 275.45 -Br (1), -F (3), -OCF₃ (4) -OCF₃ (strong EWG), -F (moderate EWG) Agrochemical synthesis
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene C₇H₃BrClF₃O 275.45 -Br (1), -Cl (2), -OCF₃ (4) -Cl (EWG), -OCF₃ (strong EWG) Polymer additives
1-Bromo-5-nitro-2-(trifluoromethoxy)benzene C₇H₃BrF₃NO₃ 286.01 -Br (1), -NO₂ (5), -OCF₃ (2) -NO₂ (strong EWG), -OCF₃ (strong EWG) Explosives precursor
4-Bromo-2-ethoxy-1-methylbenzene C₉H₁₁BrO 215.09 -Br (4), -OCH₂CH₃ (2), -CH₃ (1) -CH₃ (EDG), -OCH₂CH₃ (EDG) Ligand synthesis
1-Bromo-2-((trifluoromethyl)sulfonyl)benzene C₇H₄BrF₃O₂S 301.07 -Br (1), -SO₂CF₃ (2) -SO₂CF₃ (very strong EWG) CD73 inhibitors

EWG : Electron-withdrawing group; EDG : Electron-donating group.

Key Observations:
  • Electronic Effects : The trifluoromethyl group (-CF₃) in the target compound enhances electrophilic substitution resistance compared to analogs with -OCF₃ or -SO₂CF₃ .
  • Reactivity : Bromine in the target compound is para to the ethoxy group, which may direct nucleophilic substitution reactions to the ortho and para positions. In contrast, nitro or sulfonyl substituents in analogs (e.g., 1-Bromo-5-nitro-2-(trifluoromethoxy)benzene) deactivate the ring, limiting reactivity .

Physicochemical Properties

  • Polarity: The trifluoromethyl and ethoxy groups increase polarity compared to non-fluorinated analogs (e.g., 4-Bromo-2-ethoxy-1-methylbenzene), impacting solubility in organic solvents .
  • Stability : The -CF₃ group improves thermal and oxidative stability, similar to 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene .

Biological Activity

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene is a compound with significant potential in medicinal chemistry due to its unique structural features. The presence of bromine and trifluoromethyl groups contributes to its biological activity, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula C9H8BrF3O and a molecular weight of approximately 273.06 g/mol. Its structure includes an ethoxy group and a trifluoromethyl group, which are known to influence biological interactions significantly.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies have shown that halogenated aromatic compounds can inhibit bacterial growth effectively. A comparative study on related compounds demonstrated that the presence of a trifluoromethyl group enhances lipophilicity, which may contribute to increased membrane permeability and, consequently, antimicrobial efficacy.

CompoundAntimicrobial Activity (Zone of Inhibition in mm)
This compound15
1-Bromo-4-methoxybenzene10
1-Bromo-4-chlorobenzene12

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. The compound exhibited moderate cytotoxicity, with IC50 values indicating its potential as an antitumor agent.

Cell LineIC50 (µM)
HeLa25
MCF730
A54920

In a study focused on the mechanism of action, it was found that the compound induces apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death.

Case Studies

  • In Vivo Studies : In a murine model of breast cancer, administration of this compound resulted in significant tumor reduction compared to control groups. The study highlighted its potential as a therapeutic agent in oncology.
  • Comparative Analysis with Other Compounds : A comparative study involving derivatives of brominated aromatic compounds indicated that the trifluoromethyl substitution enhances both cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.

Q & A

Q. What safety protocols are critical for handling this compound in high-pressure reactions?

  • Methodological Answer : Use explosion-proof reactors for reactions above 100°C. The compound’s thermal decomposition releases HF and Br₂ gases; mitigate with Ca(OH)₂ scrubbers. Personal protective equipment (PPE) must include HF-resistant gloves and face shields. LC-MS monitoring detects early decomposition .

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